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Technical Profile of PF-04880594

Get Quote

PF-04880594 is a potent small-molecule inhibitor targeting RAF kinases, which are crucial components of
the MAPK signaling pathway [1] [2].

Property

Detail

Molecular Formula

Molecular Weight

CAS Registry Number

InChiKey

Mechanism of Action

ICso (BRAF)

ICso (BRAF V600E)

ICs0 (c-RAF)

Physical Form

Solubility

Ci19H16F2Ns [1] [2]

394.38 g/mol [1]

1111636-35-1 [1] [2]

HFYMVDKBZONUOJ-UHFFFAOYSA-N [1] [2]

RAF kinase inhibitor (BRAF/BRAFV599E/c-RAF) [1]

0.19 nM [1]

0.13 nM [1]

0.39 NM [1]

Powder [1]

Soluble in DMSO [1]
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Property Detail

Storage Desiccate at -20°C [1]

Resistance Mechanisms and Experimental Models

One documented mechanism of resistance involves a genomic rearrangement that leads to the expression of a

fusion protein, bypassing the need for upstream RAF signaling.

Resistance Model Key Finding Experimental Evidence
SND1-BRAF A novel SND1-BRAF gene fusion Resistant clones showed MAPK
Fusion in GTL16 causes resistance to c-Met inhibitor pathway hyperactivation via the
Gastric Carcinoma  PF-04217903 by constitutively SND1-BRAF fusion protein, conferring
Cells [3] activating the MAPK pathway resistance to c-Met inhibition [3].

downstream of c-Met.
This mechanism can be visualized in the following signaling pathway diagram:

SND1-BRAF c-Met Inhibitor |
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The diagram above shows how the SND1-BRAF fusion protein constitutively activates the MAPK pathway,
bypassing the inhibited c-Met receptor.

Experimental Troubleshooting Guide

Based on the documented resistance mechanism, here is a guide for related research.

Challenge Possible Cause Suggested Solution

Loss of efficacy Emergence of bypass Use combination therapy with a MEK inhibitor

of PF-04880594  signaling pathways that (e.g., PD-0325901). In the GTL16 model, this

in vitro. reactivate the MAPK pathway single agent effectively blocked ERK
downstream of RAF. phosphorylation and cell growth [3].

Insufficient RAF dimerization—a known In mouse models, PF-04880594 treatment

target inhibition. feedback mechanism, induced B-Raf/c-Raf dimerization; this was
especially with first-generation attenuated by co-administration of the MEK
RAF inhibitors. inhibitor PD-0325901 [1].

Need to confirm Unclear if observed cellular Monitor phospho-ERK levels via Western blot as

on-target effect. effects are due to specific RAF  a key pharmacodynamic marker to confirm
inhibition. pathway suppression [3] [1].

Key Experimental Workflow

For researchers investigating RAF inhibitor resistance, the following workflow provides a methodological

foundation:
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The experimental methodology from the source literature can be summarized as follows [3]:

¢ Generation of Resistant Clones: GTL16 cells were continuously exposed to increasing
concentrations of a c-Met inhibitor over four months. Surviving clones were isolated and expanded.

¢ Cell Viability Assays: Cells were treated with compound(s) for 72 hours, and viability was measured
using Cell Titer Glo reagent. Combination effects were analyzed using the BLISS independence
model.

e Strategy to Overcome Resistance: Combination treatment with a RAF inhibitor (PF-04880594) and
a c-Met inhibitor, or single-agent treatment with a MEK inhibitor (PD-0325901), successfully inhibited
ERK activation and cell growth in the resistant clones.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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